molecular formula C9H12N2O B1612852 3-(Pyridin-4-yl)morpholine CAS No. 143798-67-8

3-(Pyridin-4-yl)morpholine

Cat. No. B1612852
M. Wt: 164.2 g/mol
InChI Key: JXKIACFCCSSPTM-UHFFFAOYSA-N
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Description

“3-(Pyridin-4-yl)morpholine” is a compound that consists of a morpholine ring and a pyridine ring . The morpholine ring is a six-membered ring with four carbon atoms and one nitrogen atom, and the pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom .


Synthesis Analysis

The synthesis of compounds similar to “3-(Pyridin-4-yl)morpholine” has been reported in the literature. For example, new heterocyclic 1,2,3-triazenes were synthesized by diazotation of 3-aminopyridine followed by coupling with morpholine . Another study reported the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)Morpholine .


Molecular Structure Analysis

The molecular structure of “3-(Pyridin-4-yl)morpholine” consists of a morpholine ring and a pyridine ring . The morpholine ring adopts a chair conformation . The double- and single-bond distances in the triazene chain are comparable for the two compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Pyridin-4-yl)morpholine” include a molecular weight of 164.20 g/mol, a topological polar surface area of 25.4 Ų, and a complexity of 135 .

Scientific Research Applications

  • Pyrrolo[3,4-c]pyridine in Diabetes Treatment

    • Application: Compounds containing the pyrrolo[3,4-c]pyridine scaffold may be used in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and diabetes .
    • Method: The study does not provide specific methods of application or experimental procedures .
    • Results: The compounds were found to effectively reduce blood glucose levels .
  • 1,2,3-Triazenes in Various Applications

    • Application: 1,2,3-Triazenes, which can be synthesized from pyridines, have been studied for their potential anticancer properties, used as a protecting group in natural product synthesis, incorporated into polymers and oligomer synthesis, and used to prepare heterocycles .
    • Method: The review discusses the synthesis and reaction conditions of 1,2,3-triazene derivatives .
    • Results: 1,2,3-Triazenes are some of the most important compounds proposed for electrochromic materials that change color in the presence of the missing light in response to electrochemical switching .
  • Indole Derivatives in Antiviral Activity

    • Application: Indole derivatives have been reported as antiviral agents. For example, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
    • Method: The study does not provide specific methods of application or experimental procedures .
    • Results: The compound showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 .
  • Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl) Morpholine

    • Application: This compound could potentially be used in various chemical reactions, although the specific applications are not detailed in the source .
    • Method: The study does not provide specific methods of application or experimental procedures .
    • Results: The compound was synthesized with a yield of 85% .

Future Directions

The future directions for research on “3-(Pyridin-4-yl)morpholine” could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in drug discovery and development could be explored .

properties

IUPAC Name

3-pyridin-4-ylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-3-10-4-2-8(1)9-7-12-6-5-11-9/h1-4,9,11H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKIACFCCSSPTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40617954
Record name 3-(Pyridin-4-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyridin-4-yl)morpholine

CAS RN

143798-67-8
Record name 3-(Pyridin-4-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Caronna, S Morrocchi - Journal of heterocyclic chemistry, 1992 - Wiley Online Library
The direct photolysis at 254 nm of 4‐pyridinecarbonitrile in the presence of some aliphatic secondary amines brought to the substitution of the CN group and to the formation of 4‐α‐…
Number of citations: 8 onlinelibrary.wiley.com

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